molecular formula C15H11ClO7 B1346885 Delphinidin chloride CAS No. 8012-95-1

Delphinidin chloride

Cat. No.: B1346885
CAS No.: 8012-95-1
M. Wt: 338.69 g/mol
InChI Key: FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Description

Delphinidin chloride is a naturally occurring anthocyanidin, a type of plant pigment responsible for the blue and purple hues in various fruits and flowers. It is found in berries, eggplants, pomegranates, and grapes, among other plants . This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory and anticancer activities .

Mechanism of Action

Target of Action

Delphinidin chloride, also known as Delphinidin, is a naturally occurring water-soluble flavonoid that is abundantly present in fruits and vegetables . One of the primary targets of Delphinidin is Fyn kinase, an enzyme that plays a crucial role in the expression of cyclooxygenase-2 induced by tumor necrosis factor-alpha .

Mode of Action

Delphinidin interacts with its targets in a complex manner. It acts as a potent antioxidant by scavenging reactive oxygen species (ROS) due to the presence of numerous electron donor atoms . The presence of a 3-hydroxyl group in ring B of Delphinidin distinguishes it from other anthocyanins .

Biochemical Pathways

Delphinidin affects several biochemical pathways. It inhibits phospholipaseA2, an enzyme that catalyzes the hydrolysis of membrane glycerophospholipids to generate prostaglandins and leukotrienes . Additionally, Delphinidin exerts a profound in vitro anti-inflammatory effect in psoriasis and psoriatic arthritis by inhibiting IFNγ + innate and adaptive cells and T helper (Th) 17 cells .

Pharmacokinetics

Delphinidin is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside . The absorption, metabolism, excretion, and other ADME properties of Delphinidin are influenced by physicochemical and biochemical factors .

Result of Action

The molecular and cellular effects of Delphinidin’s action are diverse. Delphinidin enhances radio-therapeutic effects via autophagy induction and JNK/MAPK pathway activation in non-small cell lung cancer . It also inhibits signaling through epithelial growth factor receptors, suppressing the expression of estrogen receptor α and inducing both apoptosis and autophagy . Furthermore, Delphinidin increases glutathione levels in cells, a critical indicator of the cellular redox state .

Action Environment

The action, efficacy, and stability of Delphinidin are influenced by environmental factors. Delphinidin, like nearly all other anthocyanidins, is pH-sensitive and changes from blue in basic solution to red in acidic solution . This property can affect its action in different physiological environments.

Biochemical Analysis

Biochemical Properties

Delphinidin plays a significant role in various biochemical reactions due to its ability to interact with multiple enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme acetylcholinesterase, where delphinidin inhibits the hydrolysis of acetylcholine, thereby enhancing cholinergic signaling . Additionally, delphinidin interacts with reactive oxygen species, scavenging them and reducing oxidative stress . This compound also binds to amyloid beta proteins, inhibiting their aggregation and potentially reducing the formation of amyloid plaques .

Cellular Effects

Delphinidin exerts various effects on different cell types and cellular processes. In neuronal cells, delphinidin has been shown to improve cognitive function by reducing oxidative stress and inflammation, as well as inhibiting acetylcholinesterase activity . In cancer cells, delphinidin induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa B pathway . Furthermore, delphinidin influences gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of delphinidin involves several key interactions at the molecular level. Delphinidin binds to the catalytic site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . It also interacts with reactive oxygen species, neutralizing them and reducing oxidative damage . Additionally, delphinidin binds to amyloid beta proteins, preventing their aggregation and reducing the formation of amyloid plaques . These interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of delphinidin have been observed to change over time. Delphinidin is relatively stable under physiological conditions, but its stability can be affected by factors such as pH and temperature . Over time, delphinidin can degrade into various metabolites, which may have different biological activities . Long-term studies have shown that delphinidin can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of delphinidin vary with different dosages in animal models. At lower doses, delphinidin has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer’s disease . At higher doses, delphinidin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is important to determine the optimal dosage to maximize the beneficial effects while minimizing potential adverse effects.

Metabolic Pathways

Delphinidin is involved in several metabolic pathways, including those related to its antioxidant and anti-inflammatory activities. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . Delphinidin also affects metabolic flux by modulating the levels of various metabolites, including reactive oxygen species and inflammatory mediators . These interactions contribute to the compound’s overall biological activity.

Transport and Distribution

Delphinidin is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on the concentration and the presence of specific transporters . Once inside the cells, delphinidin can bind to various proteins and other biomolecules, affecting its localization and accumulation . These interactions can influence the compound’s biological activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of delphinidin is crucial for its activity and function. Delphinidin can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by factors such as targeting signals and post-translational modifications . For example, delphinidin can be targeted to the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species . These interactions contribute to the compound’s overall biological activity and its effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin chloride can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents like methanol or ethanol to isolate the pigment from plant materials . Chemical synthesis involves the condensation of appropriate precursors under acidic conditions to form the flavylium ion structure characteristic of anthocyanidins .

Industrial Production Methods: Industrial production of this compound often involves the large-scale extraction from plant sources, followed by purification processes such as chromatography. The use of biotechnological methods, including the fermentation of genetically modified microorganisms, is also being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions: Delphinidin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the pH of the environment, with this compound acting as a natural pH indicator, changing color from blue in basic conditions to red in acidic conditions .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or methoxide ions.

Major Products: The major products formed from these reactions include various derivatives of delphinidin, such as delphinidin-3-glucoside and delphinidin-3-rutinoside .

Comparison with Similar Compounds

Delphinidin chloride is unique among anthocyanidins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its strong antioxidant activity and potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol;chloride
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InChI

InChI=1S/C15H10O7.ClH/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6;/h1-5H,(H5-,16,17,18,19,20,21);1H
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InChI Key

FFNDMZIBVDSQFI-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-]
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Molecular Formula

C15H11ClO7
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Related CAS

13270-61-6 (Parent)
Record name Delphinidin
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DSSTOX Substance ID

DTXSID701019982
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Molecular Weight

338.69 g/mol
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Physical Description

Transparent colorless oily liquid. Practically tasteless and odorless, even when warmed. (NTP, 1992), Liquid, Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]; [NIOSH], Colorless, oily liquid aerosol dispersed in air., Colorless, oily liquid aerosol dispersed in air. [Note: Has an odor like burned lubricating oil.]
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Boiling Point

Very high (USCG, 1999), 360 °C, 680 °F
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Flash Point

380 °F (USCG, 1999), 380 °F (193 °C) (Open cup), 135 °C (275 °F) (closed cup) /Mineral oil mist/, 380 °F (open cup), (oc) 380 °F
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Solubility

Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in alcohol; soluble in benzene, chloroform, ether, carbon disulfide, petroleum ether, Miscible with most fixed oils; not miscible with castor oil; soluble in volatile oils, Insoluble
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Density

0.822 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.83-0.86 (light); 0.875-0.905 (heavy), 0.9, 0.90
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Vapor Pressure

less than 0.5 mmHg (NIOSH, 2023), <0.5 mmHg
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Impurities

Polynuclear aromatic compounds have been detected in samples of mineral oil for medicinal and cosmetic uses.
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Color/Form

Colorless, oily liquid, Colorless, oily liquid aerosol dispersed in air., Transparent colorless oily liquid

CAS No.

8012-95-1, 528-53-0, 8002-74-2
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Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Paraffin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/RV55730.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

0 °F (NIOSH, 2023), 0 °F
Record name MINERAL OIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/12191
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mineral oil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1922
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name OIL MISTS, MINERAL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/704
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Oil mist (mineral)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0472.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Delphinidin chloride
Reactant of Route 2
Delphinidin chloride
Reactant of Route 3
Delphinidin chloride
Reactant of Route 4
Delphinidin chloride
Reactant of Route 5
Delphinidin chloride
Reactant of Route 6
Delphinidin chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.